Stereoselective CDK1 Inhibition: (S)-Enantiomer is 36x More Potent than (R)-Enantiomer
The (S)-enantiomer of O-Demethylbuchenavianine demonstrates a 36-fold increase in potency against CDK1 compared to the (R)-enantiomer . This stark stereoselectivity is a critical differentiation point for kinase research.
| Evidence Dimension | Inhibitory Potency (IC50) against CDK1 |
|---|---|
| Target Compound Data | 0.03 μM (for (S)-enantiomer) |
| Comparator Or Baseline | 1.1 μM (for (R)-enantiomer) |
| Quantified Difference | 36.7-fold greater potency for the (S)-enantiomer |
| Conditions | In vitro enzymatic kinase inhibition assay |
Why This Matters
For CDK1-targeted assays, selecting the correct enantiomer is essential to achieve potent inhibition and avoid the misleading results that would arise from using the far less active (R)-enantiomer.
